5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For instance, Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, starting from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a compound closely related to this compound. Their work included the study of rearrangements and ring expansions under reductive conditions, highlighting the chemical versatility of these compounds (Luo et al., 2005).
Potential Medical Applications
Several studies have indicated the potential medical applications of compounds derived from this compound. For example, Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and evaluated their antimicrobial activity against a selection of bacteria and yeasts. This suggests that derivatives of this compound could be valuable in developing new antimicrobial agents (Krawiecka et al., 2012).
Supramolecular Chemistry and Crystallography
The compound and its derivatives have also been studied in the context of supramolecular chemistry and crystallography. Titi and Goldberg (2009) investigated the hydrogen bonding and pi-pi interactions in derivatives of benzofuran, including 1-benzofuran-2,3-dicarboxylic acid. Their work sheds light on the molecular interactions and crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications in materials science (Titi & Goldberg, 2009).
Mechanism of Action
Target of Action
The primary targets of 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are the enzymes Pim-1 and Pim-2 . These enzymes play a crucial role in cell survival and proliferation, making them important targets for therapeutic intervention.
Mode of Action
The compound demonstrates potent inhibition against Pim-1 and Pim-2 . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing and growing, such as cancer cells.
properties
IUPAC Name |
5-methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-15-11(14)6-2-3-9-7(4-6)8(5-16-9)10(12)13/h2-4,8H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUAAVBZNNHERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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